molecular formula C11H16 B13894797 2-Ethyl-1,3,5-trimethylbenzene CAS No. 3982-67-0

2-Ethyl-1,3,5-trimethylbenzene

Cat. No.: B13894797
CAS No.: 3982-67-0
M. Wt: 148.24 g/mol
InChI Key: HYCOYJYBHKAKGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3,5-trimethylbenzene is an aromatic hydrocarbon with the molecular formula C11H16. It is a derivative of benzene, where the benzene ring is substituted with three methyl groups and one ethyl group. This compound is also known by other names such as 1,3,5-trimethyl-2-ethylbenzene and ethylmesitylene .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Ethyl-1,3,5-trimethylbenzene can be synthesized through various methods. One common method involves the alkylation of mesitylene (1,3,5-trimethylbenzene) with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions .

Industrial Production Methods: Industrial production of this compound often involves the transalkylation of xylene over a solid acid catalyst. This method is preferred due to its efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: 2-Ethyl-1,3,5-trimethylbenzene undergoes several types of chemical reactions, including:

    Oxidation: Oxidation of this compound can yield various products depending on the oxidizing agent used.

    Substitution: Electrophilic aromatic substitution reactions are common for this compound.

Common Reagents and Conditions:

Major Products:

    Oxidation: Trimesic acid, 3,5-dimethyl benzaldehyde, and mesitol (2,4,6-trimethylphenol).

    Substitution: this compound bromide.

Mechanism of Action

The mechanism of action of 2-ethyl-1,3,5-trimethylbenzene primarily involves electrophilic aromatic substitution reactions. The ethyl and methyl groups on the benzene ring activate the ring towards electrophilic attack, making it more reactive compared to unsubstituted benzene. The molecular targets and pathways involved include the formation of benzenium ions and subsequent substitution products .

Comparison with Similar Compounds

Comparison: 2-Ethyl-1,3,5-trimethylbenzene is unique due to the presence of both ethyl and methyl groups, which influence its reactivity and physical properties. Compared to its isomers, it has a higher boiling point and different reactivity patterns in electrophilic substitution reactions .

Properties

CAS No.

3982-67-0

Molecular Formula

C11H16

Molecular Weight

148.24 g/mol

IUPAC Name

2-ethyl-1,3,5-trimethylbenzene

InChI

InChI=1S/C11H16/c1-5-11-9(3)6-8(2)7-10(11)4/h6-7H,5H2,1-4H3

InChI Key

HYCOYJYBHKAKGQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.